molecular formula C11H16N4O3 B2630754 2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide CAS No. 1357799-08-6

2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide

Cat. No.: B2630754
CAS No.: 1357799-08-6
M. Wt: 252.274
InChI Key: SVHICPCDETXXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a methoxy group, a morpholine ring, and a pyrimidine ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide involves several steps, typically starting with the preparation of the pyrimidine ring, followed by the introduction of the morpholine ring and the methoxy group. One common synthetic route includes the reaction of 2-chloropyrimidine with morpholine under basic conditions to form the morpholinopyrimidine intermediate. This intermediate is then reacted with methoxyacetyl chloride in the presence of a base to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .

Scientific Research Applications

2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. Molecular docking studies have shown that the compound has a strong affinity for the active sites of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes. By binding to these enzymes, the compound inhibits their activity, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide and prostaglandins . This mechanism underlies its potential anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which may contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-methoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c1-17-8-10(16)14-9-6-12-11(13-7-9)15-2-4-18-5-3-15/h6-7H,2-5,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHICPCDETXXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CN=C(N=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.